molecular formula C22H17N3O2S B6017010 2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide

2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide

Cat. No. B6017010
M. Wt: 387.5 g/mol
InChI Key: FRBCCJYAUFJXMD-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is a chemical compound that belongs to the family of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of various cancer cell lines, and reduce the expression of certain proteins involved in cancer progression. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane of microorganisms. Additionally, it has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to explore its mechanism of action and identify the specific enzymes and proteins it targets. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide involves the condensation of 2-hydroxyacetophenone, 3-methyl-2-thiophenecarboxaldehyde, and 4-hydroxyquinoline-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is obtained in high yield and purity after purification by recrystallization.

Scientific Research Applications

2-(2-hydroxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It exhibits various pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic tool for various diseases.

properties

IUPAC Name

2-(2-hydroxyphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c1-14-10-11-28-21(14)13-23-25-22(27)17-12-19(16-7-3-5-9-20(16)26)24-18-8-4-2-6-15(17)18/h2-13,26H,1H3,(H,25,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBCCJYAUFJXMD-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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